molecular formula C11H10N4 B056853 2-Ethyl-1H-imidazo[4,5-f]quinoxaline CAS No. 122228-79-9

2-Ethyl-1H-imidazo[4,5-f]quinoxaline

Cat. No. B056853
CAS RN: 122228-79-9
M. Wt: 198.22 g/mol
InChI Key: ZPLNPDCKRNEDCF-UHFFFAOYSA-N
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Description

2-Ethyl-1H-imidazo[4,5-f]quinoxaline is a derivative of imidazoquinoxaline . Imidazoquinoxalines are known for their wide spectrum of biological activity, including antiallergenic, antitumor, and anticonvulsant properties . They also serve as antagonists of adenosine and benzodiazepine receptors A1, inhibitors of SK2, PIM, IkB kinases as well as PDE4, PDE9, PDE10A phosphodiesterases .


Synthesis Analysis

The synthesis of imidazoquinoxalines involves innovative approaches to the synthesis of imidazo[1,5-a]- and imidazo[1,2-a]quinoxalines, as well as the synthesis of their functionalized derivatives . The intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole, which occurs by the action of phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light, leads to the isomeric 4-cyclohexylimidazo[1,2-a]quinoxaline .


Chemical Reactions Analysis

Imidazoquinoxalines undergo various chemical reactions. For instance, the presence of the methylsulfanyl group in position 4 of imidazoquinoxalines makes it easy to oxidize them to the corresponding sulfones, and the latter are easily transformed into 4-hydroxy, 4-phenoxy, and 4-alkylamino derivatives .

Mechanism of Action

Preliminary studies on the mechanism of action indicated that the imidazo[1,2-a]quinoxaline skeleton likely exerted its antifungal effects by disrupting hyphal differentiation, spore germination, and germ tube growth .

properties

IUPAC Name

2-ethyl-3H-imidazo[4,5-f]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-2-9-14-8-4-3-7-10(11(8)15-9)13-6-5-12-7/h3-6H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLNPDCKRNEDCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1)C=CC3=NC=CN=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-1H-imidazo[4,5-f]quinoxaline

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